1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid
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Overview
Description
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is a chemical compound characterized by the presence of two chlorine atoms attached to a phenyl ring, an ethanediol backbone, and two methanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate typically involves the reaction of 2,4-dichlorophenyl with ethanediol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce dichlorophenyl groups into target molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl benzenesulfonate: Similar in structure but with a benzenesulfonate group instead of ethanediol dimethanesulfonate.
Acetamide, N-(2,4-dichlorophenyl)-: Contains a dichlorophenyl group but differs in the functional groups attached.
Uniqueness
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H16Cl2O8S2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)ethane-1,2-diol;methanesulfonic acid |
InChI |
InChI=1S/C8H8Cl2O2.2CH4O3S/c9-5-1-2-6(7(10)3-5)8(12)4-11;2*1-5(2,3)4/h1-3,8,11-12H,4H2;2*1H3,(H,2,3,4) |
InChI Key |
JZGXZYFMKJXAKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)C(CO)O |
Origin of Product |
United States |
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